molecular formula C19H18N2O B10980851 N-ethyl-2-(2-methylphenyl)quinoline-4-carboxamide

N-ethyl-2-(2-methylphenyl)quinoline-4-carboxamide

Cat. No.: B10980851
M. Wt: 290.4 g/mol
InChI Key: YJSSVXOWEWDMPR-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoline core with an ethyl group at the nitrogen atom, a methylphenyl group at the second position, and a carboxamide group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(2-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-(2-methylphenyl)quinoline. This can be achieved through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions.

  • Friedländer Synthesis

      Reactants: 2-aminobenzophenone, aldehyde (e.g., acetaldehyde)

      Conditions: Acidic medium (e.g., sulfuric acid), reflux

  • N-Ethylation

      Reactants: 2-(2-methylphenyl)quinoline, ethylating agent (e.g., ethyl iodide)

      Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), heat

  • Carboxamide Formation

      Reactants: N-ethyl-2-(2-methylphenyl)quinoline, carboxylating agent (e.g., phosgene or carbonyldiimidazole)

      Conditions: Solvent (e.g., dichloromethane), room temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

      Conditions: Acidic or basic medium, heat

      Products: Oxidized derivatives, such as quinoline N-oxides

  • Reduction

      Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

      Conditions: Solvent (e.g., tetrahydrofuran), room temperature

      Products: Reduced derivatives, such as amines

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine)

      Conditions: Solvent (e.g., chloroform), room temperature

      Products: Halogenated quinoline derivatives

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in tetrahydrofuran

    Substitution: Bromine in chloroform

Scientific Research Applications

N-ethyl-2-(2-methylphenyl)quinoline-4-carboxamide has several applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex quinoline derivatives.
    • Employed in the study of reaction mechanisms and synthetic methodologies.
  • Biology

    • Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
    • Used in the development of probes for biological imaging and diagnostics.
  • Medicine

    • Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
    • Studied for its potential as an inhibitor of specific enzymes or receptors.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of novel catalysts and ligands for industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-methylphenyl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by:

    Binding to Enzymes or Receptors: Inhibiting the activity of target enzymes or receptors involved in disease pathways.

    Interfering with DNA/RNA: Disrupting the replication or transcription processes in microbial or cancer cells.

    Modulating Cellular Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

N-ethyl-2-(2-methylphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

  • 2-Phenylquinoline-4-carboxamide

    • Similar structure but lacks the ethyl group at the nitrogen atom.
    • May exhibit different biological activities and chemical reactivity.
  • N-methyl-2-(2-methylphenyl)quinoline-4-carboxamide

    • Similar structure but with a methyl group instead of an ethyl group.
    • Differences in lipophilicity and pharmacokinetic properties.
  • 4-Hydroxy-2-quinolinecarboxamide

    • Contains a hydroxyl group at the fourth position instead of a carboxamide group.
    • Different chemical reactivity and potential biological activities.

This compound stands out due to its unique combination of substituents, which can influence its chemical properties and biological activities.

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

N-ethyl-2-(2-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C19H18N2O/c1-3-20-19(22)16-12-18(14-9-5-4-8-13(14)2)21-17-11-7-6-10-15(16)17/h4-12H,3H2,1-2H3,(H,20,22)

InChI Key

YJSSVXOWEWDMPR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3C

Origin of Product

United States

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